molecular formula C17H15ClN2O5S B2399773 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide CAS No. 2034546-81-9

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

Cat. No. B2399773
CAS RN: 2034546-81-9
M. Wt: 394.83
InChI Key: UPVVXNISMVDKHM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide, also known as CPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes, such as carbonic anhydrases and β-lactamases. Carbonic anhydrases are enzymes that play a critical role in regulating the pH of various tissues in the body. β-lactamases, on the other hand, are enzymes that are responsible for breaking down certain types of antibiotics. By inhibiting the activity of these enzymes, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide can help to prevent the growth and spread of certain types of bacteria and tumors.
Biochemical and Physiological Effects:
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of various tissues in the body. Moreover, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of β-lactamases, which can help to prevent the development of antibiotic resistance.

Advantages And Limitations For Lab Experiments

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has a well-defined mechanism of action, which makes it an ideal candidate for studying the effects of enzyme inhibition. However, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide. One potential application is in the development of new drugs for the treatment of bacterial infections and tumors. Additionally, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide could be used as a tool for studying the effects of enzyme inhibition on various biological processes. Moreover, further research is needed to determine the optimal dosage and administration of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide for different applications.
Conclusion:
In conclusion, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is a promising compound that has potential applications in various fields, including medicinal chemistry and enzyme inhibition research. Its well-defined mechanism of action and stable synthesis method make it an ideal candidate for further study. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential limitations.

Synthesis Methods

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide is synthesized by reacting 2-chlorobenzenesulfonyl chloride with N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide as a white solid, which can be purified using column chromatography.

Scientific Research Applications

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Moreover, 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVXNISMVDKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzenesulfonamide

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